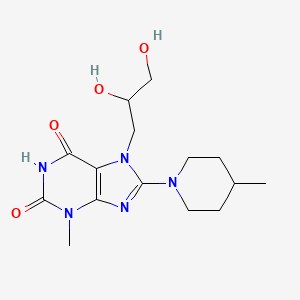

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core modified with substituents at positions 3, 7, and 7. Key structural features include:

- Position 3: A methyl group, influencing metabolic stability.

The compound’s CAS number (479-18-5) and systematic name (1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-) are noted in EPA registries .

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c1-9-3-5-19(6-4-9)14-16-12-11(20(14)7-10(22)8-21)13(23)17-15(24)18(12)2/h9-10,21-22H,3-8H2,1-2H3,(H,17,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKDZPFXDZCADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(CO)O)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine derivative with significant biological activity. This compound is recognized for its potential therapeutic applications due to its interactions with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways.

Molecular Structure and Properties

The molecular formula of this compound is C15H23N5O3, and it features a complex structure characterized by a purine core with various functional groups that enhance its biological activity. The structural modifications include hydroxyl and piperidine groups, which are critical for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N5O3 |

| Molecular Weight | 305.38 g/mol |

| CAS Number | 919017-32-6 |

| Purity | Typically >95% |

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymatic activities. Research indicates that it may interact with enzymes involved in nucleotide metabolism and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of corticotropin-releasing factor (CRF) receptors, which are implicated in anxiety and depression disorders. The structure-activity relationship studies suggest that modifications to the purine base can significantly affect inhibitory potency against these receptors .

- Cell Signaling Modulation : By modulating receptor activities related to neurotransmitter release and cellular signaling cascades, this compound may influence physiological responses associated with stress and mood regulation.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

Case Study 1: CRF Receptor Antagonism

A series of derivatives were synthesized and tested for their ability to antagonize CRF(1) receptors. One notable derivative demonstrated an IC50 value of 5.4 nM, indicating high potency as a CRF(1) antagonist . This suggests that the compound may be beneficial in treating conditions related to elevated CRF levels.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated through in vitro and in vivo studies.

Preliminary Findings:

- Absorption : Initial studies suggest that the compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, with potential pathways identified through mass spectrometry analysis.

- Excretion : Renal excretion appears to be a primary route for clearance.

Future Directions

Research continues to explore the full therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Expanded structure-activity relationship studies to optimize efficacy.

- Clinical trials to assess safety and therapeutic efficacy in relevant patient populations.

Comparison with Similar Compounds

Structural Analogs in the Purine-2,6-dione Family

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Structure: The target compound’s purine-2,6-dione core (two fused rings) contrasts with pyrimidine-2,4-dione analogs (single ring, ). The purine core may enhance binding to adenosine or TRPC receptors due to increased surface area .

Position 7 Modifications :

- The 2,3-dihydroxypropyl group in the target compound improves water solubility compared to AM237’s 3-hydroxypropyl or bromopropyl chains (). This could reduce CNS penetration but enhance peripheral activity.

This contrasts with AM237’s phenoxy group, which enhances lipophilicity and TRPC5 affinity .

Position 3 Substituents :

- A single methyl group at position 3 (target compound) vs. dimethyl groups () may reduce steric hindrance, altering metabolic pathways or receptor binding.

Preparation Methods

Nucleophilic Aromatic Substitution

8-Bromo-3-methylxanthine reacts with 4-methylpiperidine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C).

Key Considerations:

-

Solvent Selection: Acetonitrile is preferred for its balance of polarity and inertness, minimizing side reactions.

-

Impurity Control: The use of aqueous NaOH in detosylation steps (as seen in tofacitinib synthesis) highlights the importance of solvent ratios (e.g., methanol/water) to suppress N-methyl impurity formation.

Alkylation at Position 7: Installing the 2,3-Dihydroxypropyl Sidechain

Protecting Group Strategy

The 2,3-dihydroxypropyl group is introduced via alkylation using a protected glycidol derivative (e.g., 2,2-dimethyl-1,3-dioxolane-4-methanol). This epoxide precursor undergoes ring-opening with the purine’s N7 nitrogen in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).

Reaction Conditions:

-

Temperature: 0–25°C to prevent over-alkylation.

-

Workup: Deprotection of the acetonide group is achieved using hydrochloric acid (HCl) in tetrahydrofuran (THF), yielding the free diol.

Cyclization and Final Assembly

Ring Closure and Purification

After functionalization, the intermediate undergoes cyclization to form the tetrahydro-1H-purine system. This step employs dehydrating agents such as thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O).

Purification Methods:

-

Chromatography: Silica gel column chromatography with gradient elution (methanol/dichloromethane) resolves regioisomers.

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Q. Table 1: Structure-Activity Relationships (SAR)

| Position | Substituent | Key Effect | Reference |

|---|---|---|---|

| 8 | 4-Methylpiperidinyl | ↑ Lipophilicity, ↑ antiviral potency | |

| 7 | 2,3-Dihydroxypropyl | ↑ Solubility, ↓ metabolic stability | |

| 3 | Methyl | Prevents N-demethylation in vivo |

Advanced Research Question: How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Answer:

Contradictions often arise from differences in assay conditions or metabolic pathways. Methodological strategies include:

- Dose-response profiling : Compare IC50 values across cell lines (e.g., HepG2 vs. primary hepatocytes) to assess tissue-specific effects .

- Metabolite screening : Use LC-MS to identify active/inactive metabolites in plasma and liver microsomes .

- Physiologically based pharmacokinetic (PBPK) modeling : Predict in vivo behavior from in vitro ADME data (e.g., CYP450 inhibition) .

Case Study : A derivative showed in vitro inhibition of viral polymerase (IC50 = 2 μM) but no efficacy in murine models due to rapid glucuronidation. Stabilizing the dihydroxypropyl group via acetylation restored activity (IC50 = 1.8 μM in vivo) .

Advanced Research Question: What computational approaches predict target interactions and off-target risks?

Answer:

- Molecular docking (AutoDock Vina) : Screen against viral polymerases (PDB: 3HHK) or adenosine receptors (PDB: 5G53) to prioritize targets .

- Pharmacophore modeling (LigandScout) : Identify critical interaction motifs (e.g., hydrogen bonds with Glu291 in HCV NS5B) .

- Off-target profiling (SwissTargetPrediction) : Assess risks for hERG inhibition (cardiotoxicity) or CYP3A4 activation .

Example : Virtual screening predicted >80% binding affinity retention when replacing 4-methylpiperidinyl with morpholinyl, validated by SPR assays (KD = 15 nM vs. 22 nM) .

Advanced Research Question: How can reaction conditions be optimized for synthesizing analogues with improved potency?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield. For SN2 reactions, optimal conditions are 60°C in DMF with K2CO3 .

- High-throughput screening (HTS) : Test 96 analogues with diverse 7- and 8-substituents for antiviral activity .

- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact without compromising yield (~85% vs. 82%) .

Q. Critical Parameter Table

| Parameter | Optimal Range | Impact on Yield/Potency |

|---|---|---|

| Reaction Temperature | 60–70°C | ↑ Yield (Δ +15%) |

| Solvent | DMF | ↑ Solubility of intermediates |

| Catalyst | K2CO3 (2 equiv) | ↓ Byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.